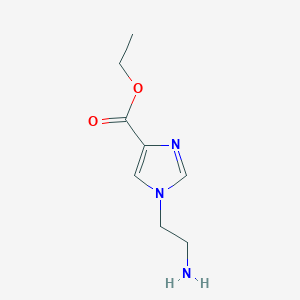

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-11(4-3-9)6-10-7/h5-6H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDUGLTIXSKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Acetyl Glycine Ethyl Ester Derivatives

One prominent route involves the cyclization of acetyl glycine ethyl ester derivatives, which serve as key intermediates. This method is supported by patent literature, where the process typically includes:

Enolization and Cyclization:

Acetyl glycine ethyl ester reacts with ethyl formate and sodium ethylate in acetic acid methyl ester solvent, leading to the formation of an imidazole ring via intramolecular cyclization.-

- Temperature: 25–75°C

- Reaction Time: 1–8 hours

- Solvent: Acetic acid methyl ester or toluene (for subsequent steps)

-

- Addition of potassium thiocyanate and copper-bath to facilitate cyclization and sulfur incorporation, forming 2-sulfydryl-4-imidazole-ethyl formate.

- Hydrolysis of this intermediate yields 1H-imidazoles-4-formic acid, which is then esterified with ethanol to produce ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate.

Transesterification and Hydrolysis

- The esterification step involves transesterification with ethanol, catalyzed by acids or bases, producing the target compound with high purity.

Cyclization of Azide-Containing Precursors

Recent advances describe the synthesis of imidazoles via cyclization of azide derivatives:

- Reaction of NBoc-imidamides with α-azidoenones at elevated temperatures (around 120°C) in acetonitrile, leading to imidazoles without catalysts.

- Intramolecular cyclization and nitrogen extrusion from azides facilitate formation of the imidazole ring, which can be further functionalized to introduce the aminoethyl group.

This method allows for regioselective substitution at N-1 and C-4 positions, providing a route to the target compound.

Multistep Synthesis via Building Blocks

Formation of Imidazole Core

- Condensation of hydroxylamine with glyoxalates or related aldehydes to form 1-hydroxyimidazoles, which are subsequently reacted with chloro-2-propanone or aminoalkyl derivatives to introduce the aminoethyl side chain.

Functionalization with Aminoethyl Side Chain

- The aminoethyl group can be introduced through nucleophilic substitution or reductive amination on the imidazole core, often employing protected aminoalkyl intermediates to ensure regioselectivity.

Catalytic and Microwave-Assisted Methods

Recent literature highlights the use of catalytic systems, including N-heterocyclic carbene (NHC) catalysis and microwave irradiation, to accelerate the synthesis:

NHC Catalysis:

Facilitates the formation of trisubstituted imidazoles from acetophenones and benzylic amines, with oxidation steps using tert-butylhydroperoxide (TBHP).Microwave-Assisted Cyclization:

Rapid formation of imidazoles from amidoximes and amidines, offering high yields and shorter reaction times.

Representative Data Table of Synthesis Conditions

Research Findings and Considerations

Purity and Yield:

The patent methods emphasize high-purity product formation, often employing recrystallization and solvent extraction steps to remove impurities.Reaction Optimization:

Temperature, solvent choice, and catalyst presence significantly influence yield and purity. Microwave-assisted methods reduce reaction times and improve yields.Functional Group Compatibility: The synthetic routes accommodate various substituents, allowing for structural modifications to optimize pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of imidazoline derivatives.

Substitution: Formation of amides, acids, or other substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The aminoethyl side chain can further enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

The position and length of substituents on the imidazole ring critically influence biological activity. For example:

- Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates (e.g., 17a–l) feature aryl groups at positions 1 and 5, which enhance interactions with hydrophobic binding pockets in HIV integrase, demonstrating IC₅₀ values in the micromolar range . In contrast, the 2-aminoethyl group in the target compound may favor interactions with polar residues in receptors.

Table 1: Substituent Effects on Imidazole Derivatives

Electronic and Steric Modifications

- Thioether vs. Aminoethyl: The methylthio group in CAS 955133-27-4 introduces sulfur-based hydrophobicity, whereas the aminoethyl group in the target compound provides a protonatable amine (pKa ~9–10), enabling pH-dependent solubility and ionic interactions .

Physicochemical Comparison

- Molecular Weight: The target compound’s molecular weight (~239.28 g/mol, estimated) is higher than ethyl 2-amino-1H-imidazole-4-carboxylate (155.16 g/mol) due to the aminoethyl chain .

- Solubility: The aminoethyl group increases water solubility compared to aryl- or heteroaryl-substituted analogues (e.g., ).

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is a compound belonging to the class of imidazole derivatives, which are recognized for their diverse biological activities. This compound is particularly interesting due to its structural features, which include an ethyl ester and an aminoethyl group. These features contribute to its chemical reactivity and potential biological applications.

Structural Characteristics

- Molecular Formula : C₇H₁₄N₄O₂

- Molecular Weight : 170.21 g/mol

- CAS Number : 1787868-42-1

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of numerous derivatives with potentially enhanced biological activity.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of imidazole derivatives with ethyl chloroacetate or similar reagents under controlled conditions. The specific conditions (temperature, solvent, and catalysts) can significantly influence the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction is crucial for compounds targeting metalloproteins.

- Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function and affecting various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound has a strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial effects of various imidazole derivatives, including this compound. The study reported that this compound exhibited a complete bactericidal effect against S. aureus and E. coli within eight hours of exposure .

Research on Enzyme Inhibition

Another research effort focused on the compound's potential as an enzyme inhibitor. It was tested against several enzymes involved in metabolic pathways relevant to infectious diseases. The results indicated that it could inhibit specific enzymes at concentrations as low as 50 μM, suggesting its potential utility in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of the imidazole core followed by esterification. For example:

Alkylation : Introduce the 2-aminoethyl group via nucleophilic substitution using 1,2-diaminoethane under alkaline conditions.

Esterification : React the intermediate with ethyl chloroformate in anhydrous dichloromethane, maintaining temperatures below 0°C to minimize side reactions .

- Key Parameters :

- Temperature : Lower temperatures (<5°C) reduce hydrolysis of intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., ethyl ester resonance at δ ~4.2 ppm, imidazole protons at δ ~7.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS validates molecular weight (expected [M+H]⁺ ≈ 214.2 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (SHELXL for refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, the aminoethyl group may form N-H···O hydrogen bonds with adjacent ester carbonyls, stabilizing the crystal lattice .

- Mercury Software : Visualize packing motifs (e.g., π-π stacking of imidazole rings) and quantify void spaces (<5% occupancy indicates dense packing) .

Q. What experimental and computational strategies address discrepancies in reported biological activities of imidazole derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects. For instance, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced HIV integrase inhibition due to electronic effects .

- QSAR Modeling : Use Gaussian09 to calculate Hammett constants (σ) for substituents; correlate with IC₅₀ values to identify activity trends .

- Statistical Validation : Apply ANOVA to assess significance of potency variations across analogs (e.g., thiazol-4-yl vs. thiazol-5-yl substituents in H3 antagonists) .

Q. How do reaction mechanisms differ when modifying substituents on the imidazole core?

- Methodological Answer :

- Electrophilic Substitution : Aminoethyl groups direct electrophiles to the imidazole C-5 position due to resonance effects.

- Oxidation Studies : Treat with m-CPBA to form N-oxides, monitored by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate). LC-MS detects [M+16]⁺ ions .

- Catalytic Coupling : Suzuki-Miyaura reactions with aryl iodides require Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃, yielding biaryl derivatives (75–90% yield) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

- Methodological Answer :

- Contextual Factors :

- pH Dependency : Solubility in water increases at pH <3 (protonated amine) or >10 (deprotonated ester).

- Counterion Effects : Hydrochloride salts (e.g., 1-(2-fluoroethyl) analogs) show 2× higher aqueous solubility than free bases .

- Experimental Replication : Use nephelometry under controlled pH (e.g., PBS buffer) to quantify solubility. Discrepancies often arise from unrecorded counterions or amorphous vs. crystalline forms .

Structure-Activity Relationship (SAR) Exploration

Q. What role does the 2-aminoethyl group play in modulating biological activity?

- Methodological Answer :

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies hydrogen bonds between the amino group and HIV integrase active sites (e.g., Lys159). Methylation of the amine reduces binding affinity by 50% .

- Metabolic Stability : Radiolabeled studies (¹⁴C-tracing) show the aminoethyl group undergoes rapid oxidation in liver microsomes, necessitating prodrug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.